molecular formula C18H21F2NO4 B249256 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol

1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol

Cat. No. B249256
M. Wt: 353.4 g/mol
InChI Key: KOUUOIJBCMFWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ICI-118,551 or Metoprolol and is a selective β1-adrenergic receptor antagonist.

Mechanism of Action

1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol works by selectively blocking the β1-adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. This mechanism of action makes it an effective drug for the treatment of cardiovascular diseases. In addition, this compound has also been shown to have anxiolytic effects, which are believed to be mediated through its interaction with the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol are primarily related to its interaction with the β1-adrenergic receptors in the heart. By blocking these receptors, this compound reduces the heart rate and blood pressure, leading to a decrease in the workload of the heart. This effect is beneficial in the treatment of hypertension, angina pectoris, and heart failure. In addition, this compound has also been shown to have anxiolytic effects, which are believed to be mediated through its interaction with the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol in lab experiments are primarily related to its well-established synthesis method and its selective β1-adrenergic receptor antagonist activity. This compound is readily available for scientific research and has been extensively studied, making it a reliable tool for investigating the role of β1-adrenergic receptors in cardiovascular diseases and anxiety disorders. However, the limitations of this compound are related to its specificity for the β1-adrenergic receptors, which limits its use in investigating the role of other adrenergic receptors in physiological processes.

Future Directions

The future directions for research on 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol are vast and varied. Some potential areas of research include investigating its use in the treatment of other cardiovascular diseases, such as arrhythmias and myocardial infarction, and exploring its potential as an anxiolytic drug. In addition, future research could investigate the role of other adrenergic receptors in physiological processes and the potential therapeutic applications of compounds that target these receptors. Overall, the future directions for research on this compound are promising and have the potential to lead to significant advancements in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol involves the reaction of 4-Fluorophenol with 3-Chloro-1,2-propanediol to form 4-Fluoro-3-(chloromethyl)phenol. This intermediate is then reacted with 3-(4-Fluorophenoxy)-1,2-propanediol to form the final product, 1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol. The synthesis of this compound has been extensively studied and optimized, making it easily accessible for scientific research.

Scientific Research Applications

1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol has been widely studied for its potential therapeutic applications. It is primarily used as a β1-adrenergic receptor antagonist and is commonly prescribed for the treatment of hypertension, angina pectoris, and heart failure. In addition, this compound has also been studied for its potential use in the treatment of anxiety disorders, migraines, and glaucoma. The scientific research on this compound has shown promising results, making it an important target for future research.

properties

Product Name

1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol

Molecular Formula

C18H21F2NO4

Molecular Weight

353.4 g/mol

IUPAC Name

1-(4-fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol

InChI

InChI=1S/C18H21F2NO4/c19-13-1-5-17(6-2-13)24-11-15(22)9-21-10-16(23)12-25-18-7-3-14(20)4-8-18/h1-8,15-16,21-23H,9-12H2

InChI Key

KOUUOIJBCMFWOR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(CNCC(COC2=CC=C(C=C2)F)O)O)F

Canonical SMILES

C1=CC(=CC=C1OCC(CNCC(COC2=CC=C(C=C2)F)O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.